Cas no 521-34-6 (Sciadopitysin)

Sciadopitysin structure
Sciadopitysin structure
Nombre del producto:Sciadopitysin
Número CAS:521-34-6
MF:C33H24O10
Megavatios:580.5377
MDL:MFCD00017448
CID:372019
PubChem ID:5281696

Sciadopitysin Propiedades químicas y físicas

Nombre e identificación

    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
    • AMENTOFLAVONE-7,4',4'''-TRIMETHYL ETHER
    • AMENTOFLAVONE-7,4',4''-TRIMETHYL ETHER
    • AMENTOFLAVONE-7,4',4'-TRIMETHYL ETHER
    • SCIADOPITYSIN
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4-benzopyrone
    • SCIADOPITYSIN(SH)
    • AMENTOFLAVONE-7,4'',4''-TRIMETHYL ETHER WITH HPLC
    • 2-(4-Methoxyphenyl)-5,7-dihydroxy-8-[2-methoxy-5-(4-oxo-5-hydroxy-7-methoxy-4H-1-benzopyran-2-yl)phenyl]-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one,5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one
    • SCIADOPITYSIN(AS)
    • I-7,I-4',II-4'-tri-O-methylamentoflavone
    • Jin Song biflavone
    • Sciadopytissin
    • 4′,4′′′,7-Trimethylamentoflavone
    • 5,7-Dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4-benzopyrone
    • Amentoflavone-7,4′,4”′- trimethylether
    • [ "" ]
    • NSC45108
    • WL44VY201L
    • 5,7-Dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-4H-chromen-4-one
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1- benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4- benzopyrone
    • HY-N2119
    • LMPK12040006
    • 7,4',4'''-Trimethylamentoflavone
    • A871058
    • Q27108253
    • SCHEMBL1158050
    • jm5b01461, Compound 88
    • UNII-WL44VY201L
    • NSC 45108
    • NS00032432
    • 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-chromen-2-yl)-2-methoxy-phenyl]-2-(4-methoxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)-
    • NCGC00163619-01
    • AC-34337
    • AKOS030231209
    • EINECS 208-311-5
    • BDBM429270
    • FT-0632283
    • MFCD00017448
    • CS-0018639
    • 521-34-6
    • CHEBI:9050
    • AS-79283
    • 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-4H-chromen-4-one
    • NSC-45108
    • DTXSID30200096
    • 4',4''',7-Trimethylamentoflavone
    • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-8-(5-(5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenyl)-
    • DB-052078
    • DTXCID30122587
    • Sciadopitysin
    • MDL: MFCD00017448
    • Renchi: 1S/C33H24O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-15,34-36H,1-3H3
    • Clave inchi: YCXRBCHEOFVYEN-UHFFFAOYSA-N
    • Sonrisas: O1C(C2C([H])=C([H])C(=C([H])C=2[H])OC([H])([H])[H])=C([H])C(C2C(=C([H])C(=C(C1=2)C1=C(C([H])=C([H])C(C2=C([H])C(C3=C(C([H])=C(C([H])=C3O2)OC([H])([H])[H])O[H])=O)=C1[H])OC([H])([H])[H])O[H])O[H])=O

Atributos calculados

  • Calidad precisa: 580.136947g/mol
  • Carga superficial: 0
  • XLogP3: 6
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 10
  • Cuenta de enlace giratorio: 6
  • Masa isotópica única: 580.136947g/mol
  • Masa isotópica única: 580.136947g/mol
  • Superficie del Polo topológico: 141Ų
  • Recuento de átomos pesados: 43
  • Complejidad: 1100
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 60
  • Carga superficial: 0
  • Peso molecular: 580.5

Propiedades experimentales

  • Color / forma: Yellow powder
  • Denso: 1.445
  • Punto de fusión: 296-298°C
  • Punto de ebullición: 839.6°C at 760 mmHg
  • Punto de inflamación: 276.2 °C
  • índice de refracción: 1.683
  • PSA: 148.80000
  • Logp: 6.04300
  • Presión de vapor: 0.0±3.2 mmHg at 25°C

Sciadopitysin Información de Seguridad

Sciadopitysin Datos Aduaneros

  • Código HS:29329990

Sciadopitysin PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
S213385-2.5mg
Sciadopitysin
521-34-6
2.5mg
$ 260.00 2022-06-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci75364-500mg
Sciadopitysin
521-34-6 98%
500mg
¥801.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S2129-100 mg
Sciadopitysin
521-34-6 99.02%
100MG
¥6893.00 2023-05-25
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129795-5mg
Sciadopitysin
521-34-6 ,98%
5mg
¥575 2023-05-25
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S412657-1mg
Sciadopitysin
521-34-6 98%
1mg
¥449.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S412657-10mg
Sciadopitysin
521-34-6 98%
10mg
¥929.90 2023-09-01
Cooke Chemical
BD8497947-10mg
Sciadopitysin
521-34-6 98+%
10mg
RMB 1833.60 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S2129-2 mg
Sciadopitysin
521-34-6 99.02%
2mg
¥777.00 2023-05-25
AstaTech
41999-0.5/G
SCIADOPITYSIN
521-34-6 95%
0.5g
$1200 2023-09-19
AK Scientific
W1534-5mg
Sciadopitysin
521-34-6 95%
5mg
$227 2023-09-15

Sciadopitysin Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:521-34-6)Sciadopitysin
A871058
Pureza:99%
Cantidad:10mg
Precio ($):152.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:521-34-6)Sciadopitysin
TB00174
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe